8-Bromo-2,6-difluoro-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,6-difluoro-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a compound of significant interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-difluoro-quinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of 3,4-difluoroaniline as a starting material, which undergoes acylation followed by bromination to yield the desired compound . The reaction conditions often involve the use of oxidizers, alleviators, and condensed sulfuric acid.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and high yield. This involves selecting appropriate starting materials and reaction conditions that are scalable and environmentally friendly. The use of condensed sulfuric acid and nitric acid as oxidizers is common in industrial settings due to their efficiency and low cost .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2,6-difluoro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring and introduce new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of nucleophiles like amines or thiols under basic conditions.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity and other desirable properties .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,6-difluoro-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 8-Bromo-2,6-difluoro-quinoline involves its interaction with various molecular targets and pathways. As an enzyme inhibitor, it can bind to the active sites of enzymes, thereby inhibiting their activity. The incorporation of fluorine atoms enhances its ability to interact with biological targets, increasing its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Difluoro-8-chloro-quinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-2,6-difluoro-quinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4BrF2N |
---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
8-bromo-2,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H |
InChI-Schlüssel |
JEYKRYBAVDGECQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.